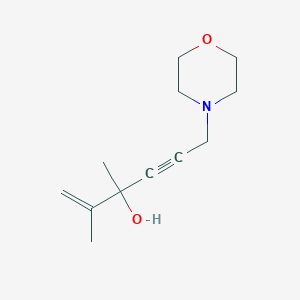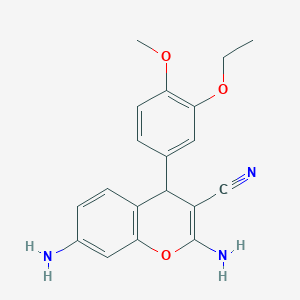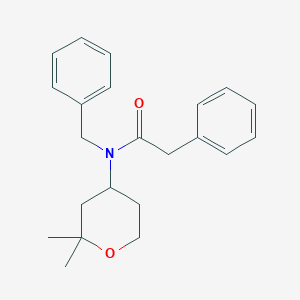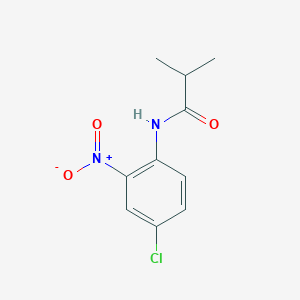
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is an organic compound characterized by the presence of a chloro and nitro group attached to a phenyl ring, which is further connected to a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide typically involves the following steps:
Nitration: The starting material, 4-chloroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to yield 4-chloro-2-nitroaniline.
Acylation: The 4-chloro-2-nitroaniline is then acylated using 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Types of Reactions:
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder and hydrochloric acid.
Substitution: The chloro group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Reduction: N-(4-amino-2-nitrophenyl)-2-methylpropanamide.
Substitution: N-(4-substituted-2-nitrophenyl)-2-methylpropanamide derivatives.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide has several applications in scientific research:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.
Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-2-methylpropanamide depends on its application:
Pharmaceuticals: It may inhibit specific enzymes or receptors involved in inflammatory or microbial processes.
Agrochemicals: It can disrupt essential biological pathways in target organisms, leading to their death or inhibition of growth.
Comparison with Similar Compounds
4-chloro-2-nitroaniline: Similar structure but lacks the propanamide moiety.
N-(4-chloro-2-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a 2-methylpropanamide group.
Uniqueness: N-(4-chloro-2-nitrophenyl)-2-methylpropanamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, combined with a 2-methylpropanamide moiety. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in pharmaceuticals, agrochemicals, and materials science.
Properties
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c1-6(2)10(14)12-8-4-3-7(11)5-9(8)13(15)16/h3-6H,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVIVOOPTZMDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4Z)-4-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4979983.png)
![N'-{3-[(3-chlorobenzyl)oxy]benzylidene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B4979989.png)
![1-(4-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-4-oxobutyl)-2-piperidinone](/img/structure/B4980002.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-4-methoxybenzohydrazide](/img/structure/B4980008.png)
![N-[2,3-bis(furan-2-yl)quinoxalin-6-yl]-4-phenylpiperazine-1-carbothioamide](/img/structure/B4980018.png)
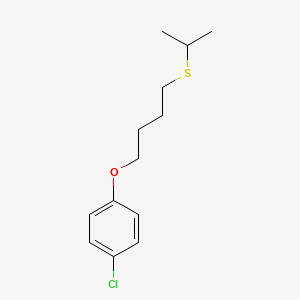
![2,2'-tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(N,N-dimethylacetamide)](/img/structure/B4980031.png)
![2,4-dichloro-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B4980038.png)
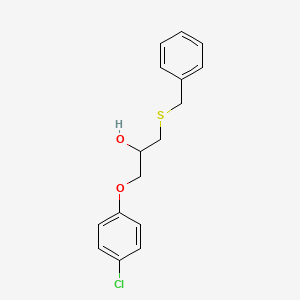
![4-[(4-Chloro-2,5-dimethoxyphenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B4980048.png)
